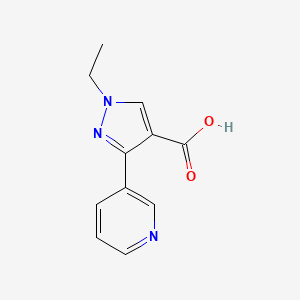
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound features a pyrazole ring with an ethyl group at the 1-position, a pyridin-3-yl group at the 3-position, and a carboxylic acid group at the 4-position. The synthesis typically involves the reaction of ethyl hydrazinecarboxylate with pyridine derivatives, followed by cyclization to form the pyrazole ring. This synthetic route can be optimized for industrial production using continuous flow reactors and efficient catalysts to enhance yield and purity .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The pyrazole scaffold is known for its ability to interact with multiple biological targets, contributing to its diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. This compound has shown promising results against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 12.5 | |
| Liver Cancer | HepG2 | 15.0 | |
| Lung Cancer | A549 | 10.0 | |
| Colorectal Cancer | HCT116 | 8.0 |
These findings suggest that the compound can inhibit cell proliferation effectively across different cancer types.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Key Enzymes : It may inhibit enzymes such as topoisomerase II and EGFR, which are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : It can cause arrest in specific phases of the cell cycle, preventing cancer cells from dividing .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various bacterial strains and anti-inflammatory properties in preclinical models. For instance:
Case Studies
A study conducted on a series of pyrazole derivatives, including this compound, assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications on the pyrazole structure significantly influenced their biological activity, suggesting that further optimization could enhance efficacy against specific cancers .
Propiedades
IUPAC Name |
1-ethyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-7-9(11(15)16)10(13-14)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKSJUOYXYJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















